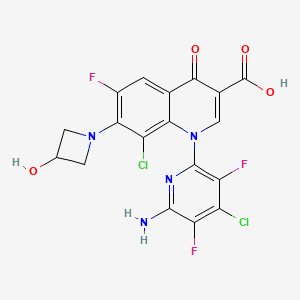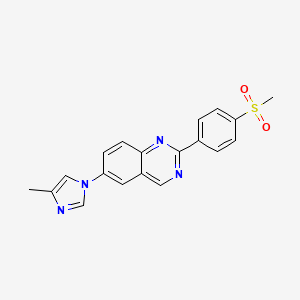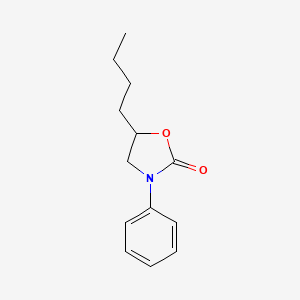
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an aminophenyl group attached to an acetamide moiety, which is further linked to a methylpyrrolidine ring. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, 2-methylpyrrolidine, and acetic anhydride.
Reduction of Nitro Group: The nitro group in 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting 3-aminophenyl compound is then acetylated using acetic anhydride to form the acetamide intermediate.
N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 2-methylpyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide: shares structural similarities with other acetamide derivatives and pyrrolidine-containing compounds.
N-(3-aminophenyl)acetamide: Lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-(2-methylpyrrolidin-1-yl)acetamide:
Uniqueness
- The combination of the aminophenyl group, acetamide moiety, and methylpyrrolidine ring in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C13H19N3O/c1-10-4-3-7-16(10)9-13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9,14H2,1H3,(H,15,17) |
Clé InChI |
RUQSLYQLUALUHP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1CC(=O)NC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)













